2-Bromo-3,5-dimethoxyaniline
Overview
Description
2-Bromo-3,5-dimethoxyaniline is an organic compound with the molecular formula C₈H₁₀BrNO₂. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxyaniline typically involves the bromination of 3,5-dimethoxyaniline. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinone derivatives.
Reduction Products: Dehalogenated aniline derivatives.
Scientific Research Applications
2-Bromo-3,5-dimethoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethoxyaniline in biological systems involves its interaction with cellular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity towards enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Dimethoxyaniline: Lacks the bromine atom, which affects its reactivity and biological activity.
2-Bromoaniline: Lacks the methoxy groups, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-bromo-3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEXDSJIDAIIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702706 | |
Record name | 2-Bromo-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70277-99-5 | |
Record name | 2-Bromo-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70702706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,5-Dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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